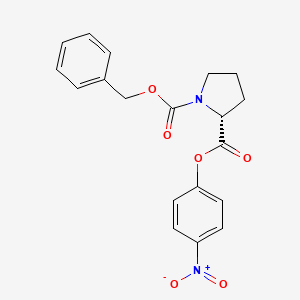
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is a chemical compound with the molecular formula C19H18N2O6 and a molecular weight of 370.36 g/mol . It is often used in organic synthesis and biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester typically involves the esterification of Benzylxoycarbonyl-L-proline with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of more efficient mixing and temperature control systems to ensure consistent product quality. The purification process may involve recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: Benzylxoycarbonyl-L-proline and 4-nitrophenol.
Reduction: Benzylxoycarbonyl-L-proline 4-aminophenyl ester.
Substitution: Benzylxoycarbonyl-L-proline amides.
Scientific Research Applications
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is widely used in scientific research, including:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: In the development of prodrugs and as a model compound for drug delivery systems.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the nitrophenyl ester group.
4-Nitrophenyl acetate: Contains a nitrophenyl ester group but lacks the proline moiety.
Uniqueness
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is unique due to its combination of a protected amino acid (Benzylxoycarbonyl-L-proline) and a reactive ester group (4-nitrophenyl ester). This dual functionality makes it a versatile reagent in organic synthesis and biochemical research .
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-(4-nitrophenyl) (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m1/s1 |
InChI Key |
GXUFIJVKXYWCAO-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















